molecular formula C13H24N2O4 B2543641 [4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid CAS No. 1353984-41-4

[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid

Cat. No.: B2543641
CAS No.: 1353984-41-4
M. Wt: 272.345
InChI Key: GJYSGFHXOCCWOD-UHFFFAOYSA-N
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Description

[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group on the amino-methyl substituent and an acetic acid moiety at the 1-position of the piperidine ring. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, enabling selective functionalization . This compound is primarily employed as a building block in pharmaceutical research, particularly in peptide synthesis and drug development, where temporary amine protection is critical . Its molecular formula is C12H22N2O4, with a molecular weight of 258.32 g/mol .

Properties

IUPAC Name

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14-8-10-4-6-15(7-5-10)9-11(16)17/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYSGFHXOCCWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid typically involves the introduction of the tert-butoxycarbonyl group into the piperidine ring. One common method involves the reaction of piperidine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting Boc-protected piperidine is then reacted with bromoacetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of [4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets. The Boc group serves as a protective group, allowing for selective reactions at other sites on the molecule. Upon removal of the Boc group, the compound can interact with enzymes or receptors, modulating their activity. This makes it a valuable tool in the study of biochemical pathways and drug development .

Comparison with Similar Compounds

2-(4-{[(tert-Butoxy)carbonyl]amino}piperidin-1-yl)acetic acid

  • Structure : Similar to the target compound but with the Boc group directly attached to the piperidine nitrogen.
  • Molecular Formula : C12H22N2O4 (258.32 g/mol ) .
  • Key Difference: The Boc group is on the piperidine ring nitrogen rather than the amino-methyl side chain.

2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid

  • Structure: Features a Boc-protected amine at the 4-position of piperidine and a free amino group.
  • Molecular Formula : C12H22N2O4 (258.31 g/mol ) .
  • Application: The free amino group allows for further functionalization, making it versatile in combinatorial chemistry.

2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid

  • Structure : Includes a bulky m-tolyl substituent at the 4-position of the piperidine ring.
  • Molecular Formula: C16H21NO5 (307.35 g/mol) .
  • Impact : The aromatic group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility.

2-[4-(hydroxymethyl)piperidin-1-yl]acetic acid

  • Structure : Replaces the Boc group with a hydroxymethyl substituent.
  • Molecular Formula: C8H15NO3 (173.21 g/mol) .
  • Utility : Lacks Boc protection, making it suitable for direct conjugation in prodrug designs.

Key Observations :

  • Boc-protected compounds often require coupling agents like HATU for amide bond formation .
  • Yields vary significantly (13–100%) depending on steric hindrance and reaction conditions.

Physicochemical and Pharmacological Properties

Property [Target Compound] 2-(4-{[(tert-Butoxy)carbonyl]amino}piperidin-1-yl)acetic acid 2-[4-(hydroxymethyl)piperidin-1-yl]acetic acid
Molecular Weight 258.32 258.32 173.21
LogP (Predicted) ~1.5 (Boc increases hydrophobicity) ~1.5 ~0.2 (hydroxymethyl enhances polarity)
Solubility Low in water; soluble in DMF, DCM Similar to target compound Higher aqueous solubility
Stability Stable under basic conditions; Boc deprotection under acidic conditions Similar Less stable (no protective group)

Functional Implications :

  • Boc groups improve stability during synthesis but require acidic deprotection (e.g., TFA) .
  • Hydroxymethyl derivatives are more polar but prone to oxidation .

Biological Activity

[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid (CAS Number: 1353984-41-4) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • IUPAC Name : (4-{[(tert-butoxycarbonyl)amino]methyl}-1-piperidinyl)acetic acid
  • Molecular Formula : C13H24N2O4
  • Molecular Weight : 256.35 g/mol
  • Physical Form : Powder
  • Purity : ≥ 95%

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its inhibitory effects on various kinases and its potential anti-inflammatory properties.

Inhibitory Effects on Kinases

Recent studies have highlighted the compound's ability to inhibit several kinases, including GSK-3β, IKK-β, and ROCK-1. Inhibition of these kinases is significant due to their roles in various cellular processes and disease states, including cancer and neurodegenerative diseases.

Kinase IC50 Value (nM) Remarks
GSK-3β10 - 1314Effective across various modifications
IKK-βNot specifiedPotential for anti-inflammatory applications
ROCK-1Not specifiedImplicated in cytoskeletal dynamics

The compound demonstrated a range of inhibitory activities, with the most potent effects observed in derivatives containing specific alkyl substitutions. The structure-activity relationship (SAR) indicates that smaller substituents may enhance activity, while larger ones could diminish it .

Anti-inflammatory Activity

In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide-induced inflammation models. This suggests a potential therapeutic role in conditions characterized by excessive inflammation.

Cytokine/Marker Effect Concentration (µM)
NODecreased1
IL-6Decreased1
TNF-αNo effectN/A

These findings indicate that the compound may be beneficial in treating inflammatory diseases by modulating immune responses .

Case Study 1: GSK-3β Inhibition

In a study assessing various compounds for GSK-3β inhibition, this compound was included among several derivatives. The results indicated that modifications within the carboxamide moiety significantly influenced inhibitory potency. Compounds with isopropyl and cyclopropyl groups showed enhanced activity compared to others, highlighting the importance of structural considerations in drug design .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of the compound in microglial cells. It was found that treatment with this compound led to a significant reduction in both NO and IL-6 levels at low concentrations, indicating its potential as an anti-inflammatory agent .

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